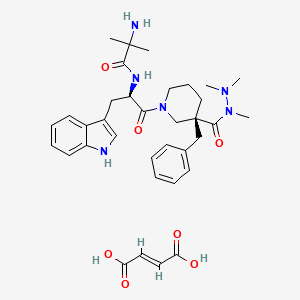

Anamorelin (Fumarate)

Overview

Description

Anamorelin (INN), also known as anamorelin hydrochloride (USAN, JAN), is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) with appetite-enhancing and anabolic effects . It is under development by Helsinn Healthcare SA for the treatment of cancer cachexia and anorexia . Anamorelin significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .

Molecular Structure Analysis

Anamorelin has a complex molecular structure with a molecular formula of C31H42N6O3 . It is a small molecule with a molar mass of 546.716 g·mol −1 . The detailed molecular structure analysis of Anamorelin is a subject of ongoing research .

Physical And Chemical Properties Analysis

Anamorelin has a molecular weight of 546.7 and a molecular formula of C31H42N6O3 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Ghrelin Receptor Agonist for Cancer Cachexia

Cancer Cachexia Treatment

Anamorelin, a ghrelin receptor agonist, has been approved in Japan for treating cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer. It improves appetite and increases serum insulin-like growth factor-1, leading to improvements in lean body mass (Wakabayashi, Arai, & Inui, 2020).

Anamorelin for NSCLC Cachexia

Anamorelin hydrochloride, being developed by Helsinn, has shown potential in treating cachexia in non-small-cell lung cancer (NSCLC) patients. It enhances appetite and positively affects body weight and lean body mass (Currow & Abernethy, 2014).

Integrated Analysis in Cancer Cachexia Treatment

An integrated analysis of two phase 2 trials revealed that Anamorelin significantly increases lean body mass in patients with cancer anorexia-cachexia syndrome, supporting further investigation in this area (Garcia et al., 2015).

Preclinical Pharmacologic Profile

- Pharmacologic Profile: Anamorelin HCl (ANAM) is a ghrelin receptor agonist with significant appetite-enhancing activity, leading to increases in food intake and body weight. Its effects on growth hormone secretion support its potential in treating cancer cachexia (Pietra et al., 2014).

Clinical Trials and Studies

Phase 2 Trial in NSCLC Patients

A phase 2 trial in Japanese NSCLC patients demonstrated that Anamorelin improves lean body mass, performance status, and quality of life in patients with cancer cachexia (Takayama et al., 2016).

Japanese Phase II and III Studies

Anamorelin showed improvement in lean body mass, body weight, and anorexia in Japanese phase II and III studies in patients with cancer cachexia associated with non-small cell lung cancer (Nakanishi, Higuchi, Honda, & Komura, 2021).

Meta-Analysis and Systematic Reviews

- Meta-Analysis on CACS Patients: A meta-analysis of randomized trials showed that Anamorelin has positive effects on patients with cancer anorexia-cachexia syndrome (CACS), suggesting its potential application in phase III clinical trials (Bai et al., 2017).

Mechanism of Action

Anamorelin acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans, without affecting plasma levels of other hormones .

Safety and Hazards

Anamorelin is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

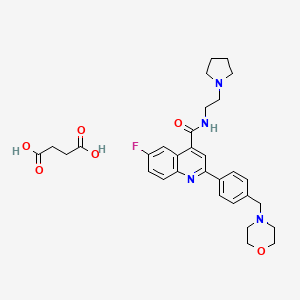

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t26-,31-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIOUAKEXOTTOG-LUDSMFHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856151 | |

| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339539-92-3 | |

| Record name | (2E)-But-2-enedioic acid--3-{(2R)-3-[(3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidin-1-yl]-2-[(2-methylalanyl)amino]-3-oxopropyl}-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

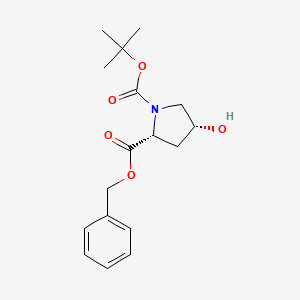

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)